N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a benzoyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Benzoylation: The benzoyl group is added through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the intermediate with ethyl hydrazinecarbothioamide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate .
- Various pyrazole derivatives with similar structural features .
Uniqueness
N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazole ring, a benzoyl group, and a hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N6O3S |
---|---|
Molecular Weight |
348.38g/mol |
IUPAC Name |
1-ethyl-3-[[4-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]thiourea |
InChI |
InChI=1S/C14H16N6O3S/c1-2-15-14(24)18-17-13(21)11-5-3-10(4-6-11)8-19-9-12(7-16-19)20(22)23/h3-7,9H,2,8H2,1H3,(H,17,21)(H2,15,18,24) |
InChI Key |
ZDKRRLAIAQSZNM-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NNC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.